5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
5’-tert-Butyl-3’,4’-dioxo-3’,4’-dihydro[1,1’-biphenyl]-3-carbonitrile is a complex organic compound with a unique structure that includes a tert-butyl group, dioxo functionalities, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-tert-Butyl-3’,4’-dioxo-3’,4’-dihydro[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5’-tert-Butyl-3’,4’-dioxo-3’,4’-dihydro[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The tert-butyl and carbonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5’-tert-Butyl-3’,4’-dioxo-3’,4’-dihydro[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism by which 5’-tert-Butyl-3’,4’-dioxo-3’,4’-dihydro[1,1’-biphenyl]-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of biological pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar biphenyl core but lacks the dioxo and carbonitrile functionalities.
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate: Contains a tert-butyl group and a complex bicyclic structure.
Uniqueness
The presence of both dioxo and carbonitrile groups allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
923004-65-3 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-(5-tert-butyl-3,4-dioxocyclohexa-1,5-dien-1-yl)benzonitrile |
InChI |
InChI=1S/C17H15NO2/c1-17(2,3)14-8-13(9-15(19)16(14)20)12-6-4-5-11(7-12)10-18/h4-9H,1-3H3 |
InChI Key |
SUUMAQNSZRZTMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=O)C1=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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